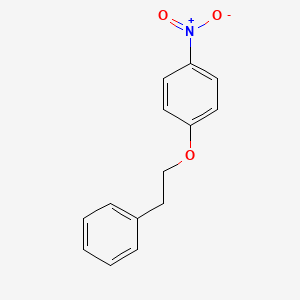

1-Nitro-4-phenethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Nitro-4-phenethoxybenzene is an organic compound with the molecular formula C14H13NO3. It is characterized by a nitro group (-NO2) and a phenethoxy group (-OCH2CH2Ph) attached to a benzene ring.

Méthodes De Préparation

1-Nitro-4-phenethoxybenzene can be synthesized through several methods. One common synthetic route involves the nitration of 4-phenethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis .

Analyse Des Réactions Chimiques

1-Nitro-4-phenethoxybenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-amino-4-phenethoxybenzene, while oxidation of the phenethoxy group can produce 4-formylphenethoxybenzene .

Applications De Recherche Scientifique

Building Block for Complex Molecules

1-Nitro-4-phenethoxybenzene serves as an essential building block in the synthesis of more complex organic compounds. Its nitro group can undergo various transformations, making it valuable in synthetic organic chemistry.

Table 1: Transformations of this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Reduction | 4-Phenethoxyaniline | |

| Nucleophilic Substitution | Various substituted phenols | |

| Electrophilic Aromatic Substitution | Functionalized derivatives |

Catalytic Oxidation Studies

Recent studies have investigated the catalytic oxidation of phenethoxybenzene derivatives, including this compound. The compound has been utilized as a model substrate to explore the selective oxidation of β-O-4 bonds in lignin model compounds.

Case Study: Catalytic Oxidation of Phenethoxybenzene

A study optimized reaction conditions for the catalytic oxidation of phenethoxybenzene using Keggin-type tungstophosphoric acid as a catalyst. The results showed a maximum conversion rate of 76.7% under optimized conditions (137 °C, 3.5 hours) with significant reductions in molar mass distribution observed through gel permeation chromatography .

Antitumor Activity

The compound has been studied for its potential antitumor properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

These findings suggest that this compound can effectively inhibit the growth of certain cancer cells, warranting further investigation into its therapeutic potential.

Antimicrobial Properties

The compound also exhibits moderate antibacterial activity against several strains, indicating its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

Further studies are needed to elucidate the exact mechanisms involved in bacterial inhibition and to explore its efficacy compared to conventional antibiotics .

Biodegradation Studies

Research has indicated that nitroaromatic compounds like this compound can be subjected to microbial degradation processes. Understanding these processes is crucial for developing bioremediation strategies for environments contaminated with nitroaromatic pollutants.

Mécanisme D'action

The mechanism of action of 1-nitro-4-phenethoxybenzene involves its interaction with molecular targets through its nitro and phenethoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific targets .

Comparaison Avec Des Composés Similaires

1-Nitro-4-phenethoxybenzene can be compared with other nitroaromatic compounds, such as:

1-Nitro-4-methoxybenzene: Similar structure but with a methoxy group (-OCH3) instead of a phenethoxy group.

1-Nitro-2-phenethoxybenzene: The nitro and phenethoxy groups are positioned differently on the benzene ring, leading to variations in chemical behavior and uses.

4-Nitrophenethylamine: Contains an amino group instead of a phenethoxy group, resulting in distinct biological activities and synthetic applications.

Activité Biologique

1-Nitro-4-phenethoxybenzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C13H11NO2

- Molecular Weight : 229.23 g/mol

- Melting Point : 54-56 °C

This compound exhibits biological activity primarily through its interactions with various cellular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and DNA.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. A study reported its effectiveness against several bacterial strains, suggesting its potential as a lead compound for the development of new antimicrobial agents .

Anticancer Properties

This compound has been evaluated for its anticancer effects in various cancer cell lines. It was found to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the compound induced G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound reported that it exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies indicated that the compound activates apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP .

Research Findings Summary Table

Propriétés

IUPAC Name |

1-nitro-4-(2-phenylethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXFEBAOPNEXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.